molecular formula C20H17ClN2O4S B2700088 N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide CAS No. 426223-67-8

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B2700088
CAS No.: 426223-67-8
M. Wt: 416.88
InChI Key: FTQZMBCVBIYNIJ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C21H19ClN2O4S It is characterized by the presence of benzyl groups attached to the nitrogen atoms, a chloro group at the 4-position, and a nitro group at the 3-position on the benzenesulfonamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: N,N-dibenzyl-4-chloro-3-aminobenzenesulfonamide.

    Substitution: N,N-dibenzyl-4-amino-3-nitrobenzenesulfonamide.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-4-chloro-3-nitrobenzamide
  • N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide derivatives
  • N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonyl chloride

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the benzenesulfonamide ring, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-19-12-11-18(13-20(19)23(24)25)28(26,27)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQZMBCVBIYNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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